molecular formula C14H17N3O2 B14471606 N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide CAS No. 71683-82-4

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide

Cat. No.: B14471606
CAS No.: 71683-82-4
M. Wt: 259.30 g/mol
InChI Key: VPNKQPILYDGSJE-UHFFFAOYSA-N
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Description

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves reacting a phenylhydrazine with a pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide: Similar structure but with a phenoxyphenyl group.

    N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide: Contains a longer aliphatic chain.

    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide: Features additional methyl and nitro groups

Uniqueness

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pentanamide is unique due to its specific combination of the pyrazole ring and the pentanamide group. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

71683-82-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)pentanamide

InChI

InChI=1S/C14H17N3O2/c1-2-3-9-13(18)15-12-10-14(19)17(16-12)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16,18)

InChI Key

VPNKQPILYDGSJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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